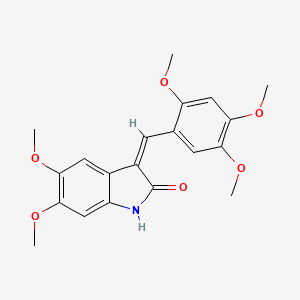
5-(1H-benzimidazol-2-ylmethyl)-N-benzyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of benzimidazole derivatives. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, this compound is explored for its potential use in industrial applications, such as the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of microtubules, leading to the disruption of cellular processes . This mechanism is similar to that of other benzimidazole derivatives, which are known to interfere with microtubule dynamics and exhibit potent biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other benzimidazole derivatives such as mebendazole, nocodazole, and oxibendazole . These compounds share a common benzimidazole core structure but differ in their substituents and specific biological activities.
Uniqueness: What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-BENZYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of a benzimidazole moiety with an oxazole ring, which may confer distinct chemical and biological properties. This unique structure allows for a broader range of applications and potential therapeutic uses compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C19H18N4O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-(1H-benzimidazol-2-ylmethyl)-N-benzyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c24-19(20-12-13-6-2-1-3-7-13)17-10-14(25-23-17)11-18-21-15-8-4-5-9-16(15)22-18/h1-9,14H,10-12H2,(H,20,24)(H,21,22) |
Clé InChI |
LRSDHZZSAAAMDY-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C(=O)NCC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B14999073.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)

![Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B14999091.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14999095.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B14999097.png)
![2-[(2,3-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999100.png)
![2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14999104.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999105.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B14999109.png)
![N-(3-chloro-4-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14999128.png)

![5-ethoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B14999135.png)
![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14999141.png)
